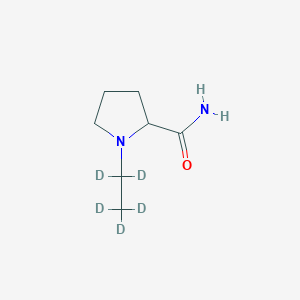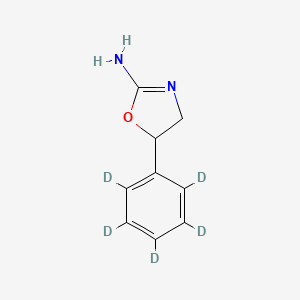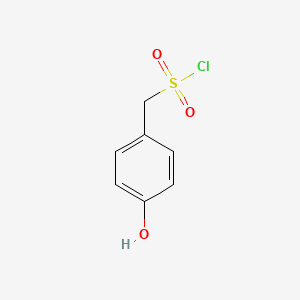
4-Hydroxybenzenemethanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of 4-Hydroxybenzyl Alcohol and is used in various chemical reactions and industrial applications. This compound is known for its role in the synthesis of antimalarial agents and its participation in the oxidation of phenols catalyzed by polyphenol oxidase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxybenzenemethanesulfonyl Chloride typically involves the reaction of 4-Hydroxybenzyl Alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
4-Hydroxybenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the study of enzyme-catalyzed reactions, particularly those involving polyphenol oxidase.
Medicine: It is used in the synthesis of antimalarial agents and other therapeutic compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzenemethanesulfonyl Chloride involves its reactivity as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that stabilize the transition state during reactions .
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in structure but lacks the aromatic ring and hydroxyl group, making it less versatile in certain reactions.
Benzenesulfonyl Chloride: Contains a benzene ring but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 4-Hydroxybenzenemethanesulfonyl Chloride is unique due to the presence of both the hydroxyl group and the sulfonyl chloride group on an aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H7ClO3S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 |
Clé InChI |
FGGMBZIWQSGUAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)

![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
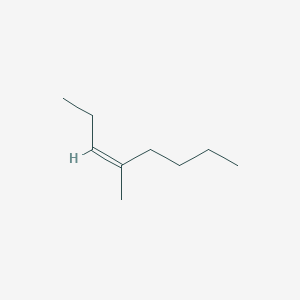
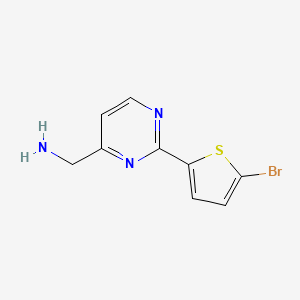
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

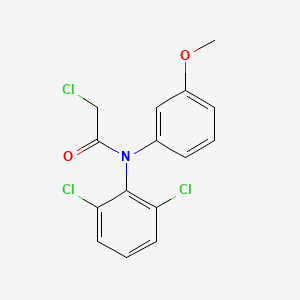
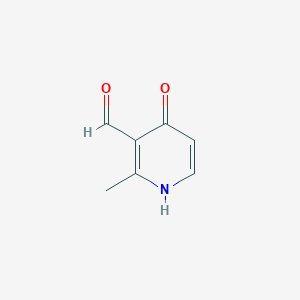
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
